Cargutocin

Vue d'ensemble

Description

La cargutocine est un analogue synthétique de l'ocytocine, une hormone naturelle impliquée dans l'accouchement et la lactation. Elle est principalement utilisée comme agent utérotonique pour prévenir les saignements excessifs après l'accouchement, en particulier après une césarienne . La cargutocine agit en activant le récepteur de l'ocytocine, ce qui provoque la contraction de l'utérus .

Méthodes De Préparation

La synthèse de la cargutocine implique plusieurs étapes, commençant par la préparation de l'épine dorsale peptidique. La voie de synthèse comprend généralement les étapes suivantes :

Synthèse peptidique en phase solide (SPPS) : Cette méthode implique l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les acides aminés sont protégés par des groupes spécifiques pour empêcher les réactions secondaires indésirables.

Clivage et déprotection : Une fois la chaîne peptidique terminée, elle est clivée de la résine et les groupes protecteurs sont éliminés.

Les méthodes de production industrielle de la cargutocine sont similaires à celles utilisées pour les autres médicaments à base de peptides, impliquant des processus de SPPS et de purification à grande échelle .

Analyse Des Réactions Chimiques

La cargutocine subit diverses réactions chimiques, notamment :

Oxydation : La cargutocine peut être oxydée pour former des ponts disulfure, qui sont essentiels pour son activité biologique.

Réduction : Les ponts disulfure de la cargutocine peuvent être réduits pour donner les groupes thiol correspondants.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme le dithiothréitol pour la réduction et divers dérivés d'acides aminés pour la substitution . Les principaux produits formés à partir de ces réactions comprennent des versions modifiées de la cargutocine avec une activité biologique modifiée .

Applications de la recherche scientifique

La cargutocine a plusieurs applications de recherche scientifique, notamment :

Chimie : La cargutocine est utilisée comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Les chercheurs utilisent la cargutocine pour étudier le rôle des récepteurs de l'ocytocine dans divers processus physiologiques, tels que les contractions utérines et la lactation.

Médecine : La cargutocine est étudiée pour ses applications thérapeutiques potentielles dans la prévention de l'hémorragie postpartum et d'autres affections liées à l'atonie utérine.

Mécanisme d'action

La cargutocine exerce ses effets en se liant aux récepteurs de l'ocytocine présents sur la musculature lisse de l'utérus. Cette liaison active le récepteur, ce qui entraîne des contractions rythmiques de l'utérus, une augmentation de la fréquence des contractions existantes et une augmentation du tonus utérin . Le récepteur de l'ocytocine est un récepteur couplé aux protéines G, et son activation implique des seconds messagers et la production d'inositol phosphates .

Applications De Recherche Scientifique

Clinical Applications

-

Prevention of Postpartum Hemorrhage

- Carbetocin is primarily indicated for preventing PPH after cesarean sections. Studies have shown that it significantly reduces the need for additional uterotonics compared to oxytocin.

- A systematic review indicated that carbetocin administration resulted in a risk ratio of 0.62 for the need for therapeutic uterotonics compared to oxytocin, highlighting its effectiveness in reducing blood loss during delivery .

-

Use in Cesarean Deliveries

- Research indicates that carbetocin is particularly effective in cesarean deliveries, showing a lower incidence of PPH and reduced need for blood transfusions . For instance, one study found that only 33.5% of women required additional oxytocics when administered carbetocin versus 45.5% with oxytocin .

-

Heat-Stable Formulation

- The heat-stable formulation of carbetocin has been recognized by the World Health Organization as a crucial advancement for maternal health, especially in developing countries where refrigeration may not be available . A WHO study involving nearly 30,000 women demonstrated that heat-stable carbetocin was as effective as oxytocin in preventing PPH .

Efficacy Against Oxytocin

Adverse Effects and Considerations

While carbetocin is generally well-tolerated, some adverse effects have been reported. A notable case involved a woman experiencing placenta interception during cesarean delivery attributed to carbetocin administration. This rare event underscores the importance of monitoring and understanding potential complications associated with its use .

Mécanisme D'action

Cargutocin exerts its effects by binding to oxytocin receptors present on the smooth musculature of the uterus. This binding activates the receptor, leading to rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone . The oxytocin receptor is a G protein-coupled receptor, and its activation involves second messengers and the production of inositol phosphates .

Comparaison Avec Des Composés Similaires

La cargutocine est similaire à d'autres analogues de l'ocytocine, tels que la carbétocine et la désamino-ocytocine. La cargutocine possède des propriétés uniques qui la distinguent :

Carbétocine : Comme la cargutocine, la carbétocine est utilisée pour prévenir l'hémorragie postpartum.

Désamino-ocytocine : Ce composé est un autre analogue de l'ocytocine ayant des propriétés utérotoniques similaires.

Références

Activité Biologique

Cargutocin, a synthetic analog of oxytocin, is gaining attention for its potential biological activities, particularly in obstetrics. This article explores the pharmacological properties, clinical applications, and safety profile of this compound, with a focus on its role in preventing postpartum hemorrhage (PPH) and enhancing uterine contractions.

Overview of this compound

This compound is designed to mimic the natural hormone oxytocin, which plays a crucial role in childbirth by promoting uterine contractions. As a long-acting oxytocin agonist, this compound has been developed to provide sustained uterotonic effects, which are beneficial in managing PPH—a significant cause of maternal morbidity and mortality.

Pharmacological Properties

This compound exhibits several key pharmacological properties:

- Mechanism of Action : It binds to oxytocin receptors on uterine smooth muscle, leading to increased frequency and intensity of contractions. This mechanism is crucial for effective management during and after childbirth.

- Duration of Action : Compared to oxytocin, this compound has a longer duration of action. Intravenous administration leads to rapid onset of uterine contractions within two minutes, lasting for approximately 60 minutes .

Table 1: Comparison of Pharmacokinetic Properties

| Property | This compound | Oxytocin |

|---|---|---|

| Onset of Action | 2 minutes | 2-3 minutes |

| Duration of Action | ~60 minutes | 30-60 minutes |

| Route of Administration | IV/IM | IV/IM |

Clinical Applications

This compound is primarily indicated for the prevention of PPH following cesarean sections. Its effectiveness has been demonstrated in various studies:

- A systematic review highlighted that this compound significantly reduces blood loss compared to traditional treatments like oxytocin and ergometrine .

- In randomized controlled trials, patients receiving this compound exhibited better uterine contractility at 2, 12, and 24 hours post-surgery compared to those treated with oxytocin .

Case Studies

- Case Study on Efficacy : A study involving 200 women undergoing elective cesarean sections found that those administered this compound had significantly lower estimated blood loss compared to those receiving a combination of oxytocin and ergometrine (688.98 mL vs. 1026.97 mL; p<0.001) .

- Adverse Effects : A recent case report documented a rare adverse event—placenta interception—associated with this compound administration during cesarean delivery. This highlights the need for careful monitoring when using this agent .

Safety Profile

This compound is generally well-tolerated with a favorable safety profile:

- Adverse Effects : Common side effects include nausea and vomiting, which occur with similar frequency as in oxytocin-treated patients . Serious adverse events are rare but can occur.

- Comparative Safety : Studies indicate that this compound may have fewer gastrointestinal and cardiovascular side effects compared to other uterotonics like syntometrine .

Table 2: Summary of Adverse Events

| Adverse Event | Incidence in this compound Group | Incidence in Oxytocin Group |

|---|---|---|

| Nausea | 3% | 3% |

| Vomiting | 2% | 2% |

| Serious Events | Rare | Rare |

Propriétés

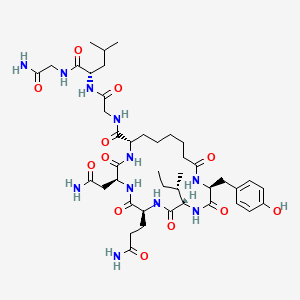

IUPAC Name |

(2S,5S,8S,11S,14S)-11-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-8-(3-amino-3-oxopropyl)-5-[(2S)-butan-2-yl]-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N11O12/c1-5-23(4)36-42(65)51-27(15-16-31(43)55)39(62)52-30(19-32(44)56)40(63)50-26(37(60)47-21-35(59)49-28(17-22(2)3)38(61)46-20-33(45)57)9-7-6-8-10-34(58)48-29(41(64)53-36)18-24-11-13-25(54)14-12-24/h11-14,22-23,26-30,36,54H,5-10,15-21H2,1-4H3,(H2,43,55)(H2,44,56)(H2,45,57)(H,46,61)(H,47,60)(H,48,58)(H,49,59)(H,50,63)(H,51,65)(H,52,62)(H,53,64)/t23-,26-,27-,28-,29-,30-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKWDHMRGAMOKU-DACMYBEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

916.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33605-67-3 | |

| Record name | Cargutocin [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033605673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARGUTOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RJ33Z503O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.